2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide
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Overview
Description
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide is an organic compound that features a unique combination of a chloro group, a thienyl ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated isoxazole.
Chlorination and Amide Formation: The final step involves the chlorination of the propanamide backbone and the subsequent formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thienyl and isoxazole rings can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, and other substituted derivatives.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the thienyl and isoxazole rings.
Coupling Products: Larger, more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-cyanothiophen-2-yl)propanamide: This compound shares a similar backbone but features a cyano group instead of an isoxazole ring.
N-Phenylpropionamide: This compound has a phenyl group instead of the thienyl and isoxazole rings.
Uniqueness
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide is unique due to the combination of the thienyl and isoxazole rings, which confer specific electronic and steric properties
Properties
CAS No. |
37853-44-4 |
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Molecular Formula |
C10H9ClN2O2S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
2-chloro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6(11)10(14)12-9-5-7(13-15-9)8-3-2-4-16-8/h2-6H,1H3,(H,12,14) |
InChI Key |
LLCAIALJJOZCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC=CS2)Cl |
Origin of Product |
United States |
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